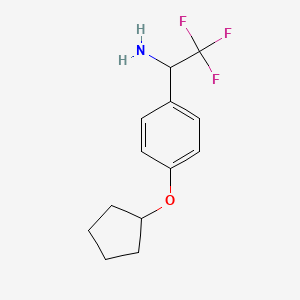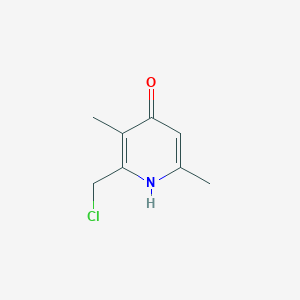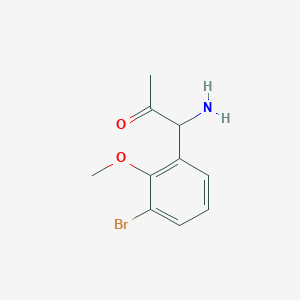
1-Amino-1-(3-bromo-2-methoxyphenyl)acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of an amino group, a bromo substituent, and a methoxy group attached to a phenyl ring, along with an acetone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone typically involves the bromination of 2-methoxyacetophenone followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The subsequent amination step can be achieved using ammonia or an amine derivative under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions: 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromo substituent can be reduced to a hydrogen atom, yielding a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the bromo group can produce various substituted phenylacetones .
科学研究应用
1-Amino-1-(3-bromo-2-methoxyphenyl)acetone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and methoxy groups may participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
相似化合物的比较
- 1-Amino-1-(4-bromo-2-methoxyphenyl)acetone
- 1-Amino-1-(3-chloro-2-methoxyphenyl)acetone
- 1-Amino-1-(3-bromo-4-methoxyphenyl)acetone
Comparison: 1-Amino-1-(3-bromo-2-methoxyphenyl)acetone is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the presence of the bromo group at the 3-position may enhance its ability to undergo nucleophilic substitution reactions compared to similar compounds with different substituent positions .
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,12H2,1-2H3 |
InChI 键 |
UIGVCKLLYSJYCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)Br)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)



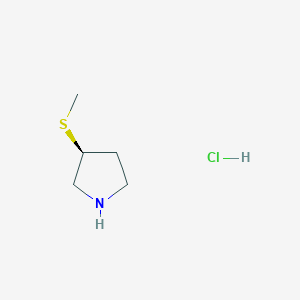
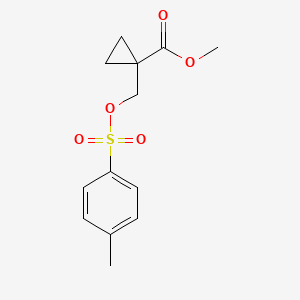
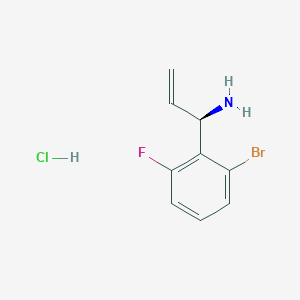
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
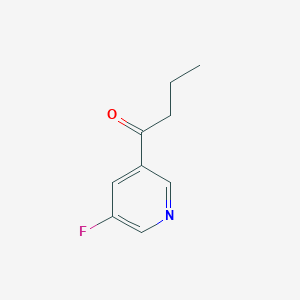
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
